molecular formula C17H24N6O B14228654 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine CAS No. 827629-57-2

4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine

Cat. No.: B14228654
CAS No.: 827629-57-2
M. Wt: 328.4 g/mol
InChI Key: NNBSGBPVAGOPQV-UHFFFAOYSA-N
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Description

4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine is a heterocyclic compound that features a unique combination of furan, triazole, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,2,4-triazole-3-thiol . This intermediate can then be further reacted with octylamine and pyrazole derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity enhances its potential for various applications in research and industry.

Properties

CAS No.

827629-57-2

Molecular Formula

C17H24N6O

Molecular Weight

328.4 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-octylpyrazol-3-amine

InChI

InChI=1S/C17H24N6O/c1-2-3-4-5-6-7-10-23-15(18)13(12-19-23)16-20-17(22-21-16)14-9-8-11-24-14/h8-9,11-12H,2-7,10,18H2,1H3,(H,20,21,22)

InChI Key

NNBSGBPVAGOPQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=C(C=N1)C2=NNC(=N2)C3=CC=CO3)N

Origin of Product

United States

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